![molecular formula C12H10BrNO2 B1470015 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1539256-70-6](/img/structure/B1470015.png)
1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a bromophenyl group, and a carboxylic acid group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. The bromophenyl group is a phenyl group substituted with a bromine atom. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, bromophenyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could be reactive in certain conditions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
-
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- Application Summary : This compound is a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety. It has been synthesized and its structure was confirmed by single crystal X-ray diffraction .
- Methods of Application : The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .
- Results : The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .
-
1-(3′-bromophenyl)-heliamine (BH)
- Application Summary : BH is a synthetic tetrahydroisoquinoline and an anti-arrhythmias agent .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL .
- Results : The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDRWVYAPWKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



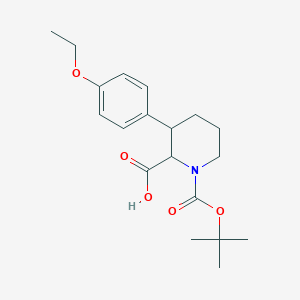
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
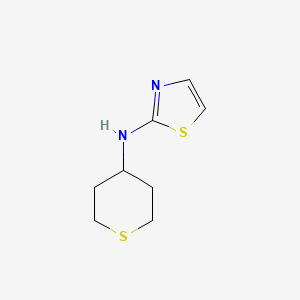
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
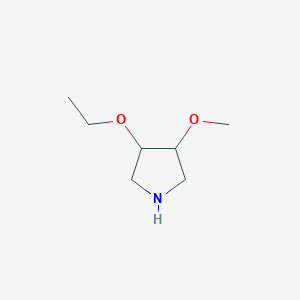
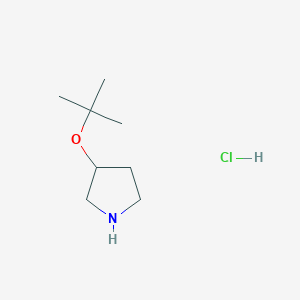
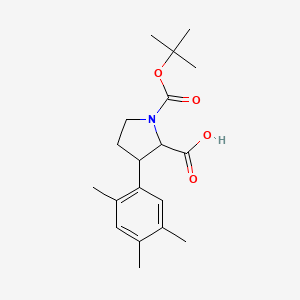
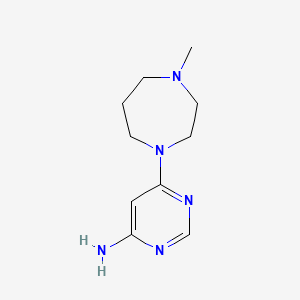
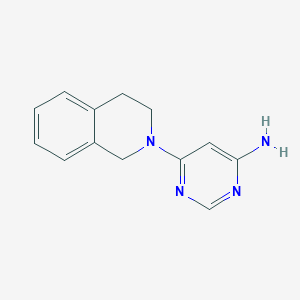
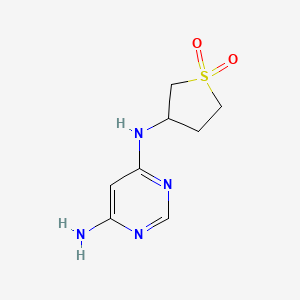
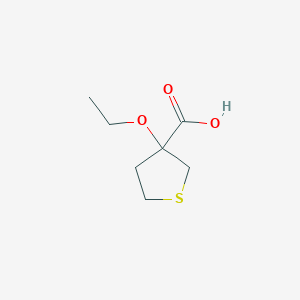
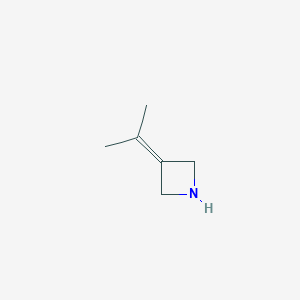
![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)